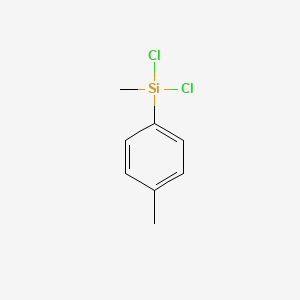

p-Tolylmethyldichlorosilane

Description

Significance within Organosilicon Chemistry

The significance of p-tolylmethyldichlorosilane (B103611) in organosilicon chemistry is rooted in the specific electronic and steric effects imparted by the p-tolyl group. Organosilicon compounds, in general, are valued for the unique properties arising from the carbon-silicon bond, which is longer and weaker than a carbon-carbon bond, and the highly polarized silicon-chlorine bonds that make them susceptible to nucleophilic attack. nih.gov

The presence of the p-tolyl group, with its electron-donating methyl substituent, influences the reactivity of the silicon center. The methyl group's inductive effect can modulate the electrophilicity of the silicon atom, making its reactivity distinct from that of other arylsilanes like phenyldichlorosilane (B156791) or other alkylchlorosilanes. acs.org This subtle tuning of reactivity is crucial for controlling the outcomes of polymerization and other chemical transformations. For instance, in the synthesis of poly(p-tolylsilane), the p-tolyl group was chosen over a simple phenyl group to enhance the solubility of the resulting polymer in common non-chlorinated solvents, which in turn facilitates spectroscopic analysis of the polymer's structure and properties. acs.org

Furthermore, the aryl group introduces a degree of steric bulk that can influence the stereochemistry of reactions at the silicon center. This is particularly relevant in the synthesis of stereoregular polymers, where the controlled arrangement of substituents along the polymer chain is critical to the material's properties. The specific substitution pattern of the p-tolyl group provides a handle for chemists to fine-tune the electronic and steric environment of the silicon atom, thereby guiding the synthesis towards desired products with specific functionalities and properties.

Historical Development and Contemporary Relevance of Arylalkylchlorosilanes

The field of organosilicon chemistry began in 1863 with the first synthesis of an organochlorosilane by Charles Friedel and James Crafts. nih.gov However, it was the pioneering work of Frederic Kipping in the early 20th century, utilizing Grignard reagents to create alkyl- and arylsilanes, that laid the extensive groundwork for the field. nih.gov The commercial production of organosilicon compounds, including arylalkylchlorosilanes, ramped up significantly during World War II. researchgate.net

Arylalkylchlorosilanes, the class of compounds to which this compound belongs, have been of interest for their potential in creating materials with specific properties. For example, research into the synthesis of a series of arylalkylchlorosilanes with varying alkyl chain lengths and phenyl chromophore positions has been driven by their potential applications in creating thin films for microlithography and sensors for patterned biological cell growth. tennacadofsci.org

The contemporary relevance of arylalkylchlorosilanes is tied to their role as precursors for a wide array of functional materials. The combination of an aryl group, which can impart properties like UV resistance or be a site for further functionalization, and the reactive chloro groups on the silicon atom makes these compounds valuable intermediates. Modern research continues to explore their use in creating new polymers and materials with tailored properties for advanced applications. nih.gov

Role as a Key Intermediate in Silicon-Based Synthesis

This compound serves as a crucial intermediate in the synthesis of various silicon-based materials, most notably polysilanes and silsesquioxanes. Its bifunctional nature, with two reactive chlorine atoms, allows it to act as a monomer in polymerization reactions.

One significant application is in the synthesis of poly(p-tolylsilane). acs.org In this process, this compound can be used as a starting material to produce the corresponding polysilane, a polymer with a silicon backbone. These polymers are of interest for their unique electronic and photophysical properties.

Furthermore, this compound is a precursor in the synthesis of more complex, three-dimensional silicon-based structures like silsesquioxanes. These are cage-like or ladder-like molecules with the empirical formula (RSiO1.5)n, where R is an organic substituent. The p-tolyl group from the precursor becomes one of the organic groups on the silsesquioxane cage, influencing its solubility, thermal stability, and potential for further functionalization. The synthesis of these complex structures often involves the controlled hydrolysis and condensation of chlorosilane precursors like this compound.

The reactivity of the Si-Cl bonds allows for a variety of substitution reactions, enabling the introduction of other functional groups. This versatility makes this compound a valuable building block for creating a diverse range of organosilicon compounds with tailored properties for specific applications in materials science.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 18236-57-2 |

| Molecular Formula | C8H10Cl2Si |

| Molecular Weight | 205.16 g/mol |

| Boiling Point | 161-165 °C at 7 mmHg |

| Density | 1.16 g/cm³ |

Note: The properties listed are based on available data and may vary slightly between different sources.

Structure

3D Structure

Propriétés

IUPAC Name |

dichloro-methyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2Si/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUIMSDHOCZKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334056 | |

| Record name | p-tolylmethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25898-37-7 | |

| Record name | p-tolylmethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for P Tolylmethyldichlorosilane

Industrial-Scale Synthesis Approaches

The industrial production of p-Tolylmethyldichlorosilane (B103611) is primarily driven by the need for efficient and cost-effective processes that can be scaled up to meet commercial demands. The main approaches include direct synthesis routes, the use of catalytic pathways to enhance selectivity and yield, and considerations for electrochemical methods as a more sustainable alternative.

Direct Synthesis Routes

The cornerstone of industrial organochlorosilane synthesis is the Müller-Rochow Direct Process, which is used to produce methylchlorosilanes on a massive scale. google.comacs.org This process involves the reaction of methyl chloride with silicon metal at high temperatures in the presence of a copper catalyst. google.comacs.org While not specifically documented for the direct synthesis of this compound, an analogous "direct synthesis" approach could theoretically be employed, reacting p-chlorotoluene with a silicon-copper mass. The direct synthesis of arylchlorosilanes is also a known industrial process, for example, using chlorobenzene. mdpi.com The reaction of an aryl halide, such as p-chlorotoluene, with silicon in the presence of a catalyst is a potential pathway. mdpi.com However, this method typically yields a mixture of products, which would necessitate extensive purification to isolate the desired this compound.

Catalytic Pathways in Industrial Production

To overcome the lack of selectivity in direct synthesis, catalytic methods are employed. Transition metal-catalyzed cross-coupling reactions offer a more controlled route to specific organosilanes. For instance, palladium-catalyzed cross-coupling of chlorosilanes with organoaluminum reagents has been demonstrated for the selective methylation of dichlorosilanes. sci-hub.se An adaptation of this methodology could involve the reaction of methyldichlorosilane (B44661) with a p-tolyl aluminum reagent in the presence of a suitable palladium catalyst. This approach would offer greater control over the stoichiometry and reduce the formation of unwanted byproducts, a critical factor in industrial-scale production.

| Catalyst System | Reactants | Product | Key Advantage |

| Copper | p-Chlorotoluene, Silicon | This compound (in a mixture) | Utilizes readily available starting materials |

| Palladium Complex | Methyldichlorosilane, p-Tolylaluminum reagent | This compound | High selectivity towards the desired product |

Electrochemical Synthesis Considerations

Electrochemical methods present a promising, environmentally conscious alternative to traditional chemical synthesis. researchgate.net The electrochemical synthesis of organosilanes can be achieved through the reductive activation of chlorosilanes to form silyl (B83357) anion intermediates, which can then react with an appropriate electrophile. researchgate.netchemrxiv.orgnih.gov In the context of this compound synthesis, an electrochemical approach could involve the reduction of a dichlorosilane (B8785471) at a cathode to generate a reactive intermediate, which then couples with a p-tolyl precursor. This method offers the potential for milder reaction conditions and improved chemoselectivity compared to traditional methods that use harsh reducing metals. nih.gov Furthermore, the electrochemical generation of Grignard reagents, followed by their reaction with suitable substrates, has been explored for the synthesis of p-tolyl derivatives, suggesting a possible electrochemical route for the formation of the p-tolyl-silicon bond. researchgate.net

Laboratory Synthesis and Optimization

In a laboratory setting, the synthesis of this compound often prioritizes versatility and high purity of the final product over the large-scale efficiency required in industrial processes. Organometallic reagents and hydrosilylation reactions are the primary tools for researchers in this domain.

Grignard and Organolithium Reagent Mediated Routes

The use of Grignard and organolithium reagents is a classical and highly effective method for forming carbon-silicon bonds in the laboratory. gelest.com The synthesis of this compound can be readily achieved by reacting a suitable chlorosilane with either p-tolylmagnesium bromide or p-tolyllithium (B8432521).

The Grignard route involves the preparation of p-tolylmagnesium bromide from p-bromotoluene and magnesium metal. sigmaaldrich.com This Grignard reagent is then reacted with methyldichlorosilane. The nucleophilic p-tolyl group attacks the electrophilic silicon atom, displacing one of the chlorine atoms to form this compound.

Similarly, p-tolyllithium, which can be prepared from p-bromotoluene and an alkyllithium reagent such as n-butyllithium, is a potent nucleophile that reacts readily with chlorosilanes. nih.govlookchem.com The reaction of p-tolyllithium with methyldichlorosilane provides another reliable route to the target compound.

| Reagent | Precursor | Reaction with Methyldichlorosilane |

| p-Tolylmagnesium bromide | p-Bromotoluene, Magnesium | Forms this compound |

| p-Tolyllithium | p-Bromotoluene, n-Butyllithium | Forms this compound |

Hydrosilylation-Based Syntheses

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, is a powerful and atom-economical method for creating organosilanes. researchgate.net The synthesis of this compound via this route would involve the reaction of dichloromethylsilane (B8780727) with p-methylstyrene. This reaction is typically catalyzed by a transition metal complex, most commonly a platinum-based catalyst such as hexachloroplatinic acid (H2PtCl6). researchgate.nettsijournals.com

The reaction proceeds via the addition of the Si-H bond of dichloromethylsilane across the double bond of p-methylstyrene. The regioselectivity of the addition can be controlled by the choice of catalyst and reaction conditions, but typically results in the formation of the β-isomer, where the silicon atom is attached to the terminal carbon of the original double bond.

| Catalyst | Reactants | Product |

| Hexachloroplatinic acid (H2PtCl6) | Dichloromethylsilane, p-Methylstyrene | This compound |

Chlorination Methodologies

Chlorination methodologies for the synthesis of this compound primarily involve the introduction of chlorine atoms onto a silicon precursor. While direct chlorination of a p-tolyl-methylsilane is a potential route, a more common approach in the broader context of organosilane synthesis involves the reaction of a silicon hydride with a chlorinating agent.

A prevalent method for the chlorination of silanes is the reaction with elemental chlorine (Cl₂). This process is often initiated by ultraviolet (UV) light or a radical initiator. For a precursor like p-tolyl-methylsilane, the reaction would proceed as follows:

CH₃(C₆H₄)SiH₂ + 2Cl₂ → CH₃(C₆H₄)SiCl₂ + 2HCl

This reaction needs to be carefully controlled to prevent unwanted side reactions, such as chlorination of the tolyl or methyl groups. The reaction temperature and the rate of chlorine addition are critical parameters to manage to achieve the desired dichlorosilane product selectively.

Another approach involves the use of hydrogen chloride (HCl) in the presence of a catalyst. For instance, a process for the chlorination of methylsilanes has been described that involves reacting the silane (B1218182) with chlorine in the presence of a small amount of hydrogen chloride, under the influence of electromagnetic radiation. The use of a substoichiometric amount of chlorine at temperatures below the boiling point of the starting methylsilane helps in controlling the reaction.

The following table summarizes key parameters for a typical chlorination process of a methylsilane:

| Parameter | Description | Typical Conditions |

| Chlorinating Agent | The chemical species that provides the chlorine atoms. | Chlorine (Cl₂), Hydrogen Chloride (HCl) |

| Initiator/Catalyst | A substance that initiates or accelerates the reaction. | UV radiation, Radical initiators, Lewis acids |

| Solvent | The medium in which the reaction is carried out. | Often carried out neat or in an inert solvent like carbon tetrachloride. |

| Temperature | The reaction temperature. | Varies depending on the specific reactants and initiator used. |

| Byproducts | Substances formed alongside the desired product. | Hydrogen chloride (HCl) is a common byproduct. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves considering factors such as atom economy, the use of hazardous substances, energy efficiency, and waste generation.

A common industrial route to arylsilanes is the Grignard reaction. In the context of this compound, this would involve the reaction of p-tolylmagnesium bromide with methyltrichlorosilane. While effective, this method has some drawbacks from a green chemistry perspective.

CH₃C₆H₄MgBr + CH₃SiCl₃ → CH₃C₆H₄(CH₃)SiCl₂ + MgBrCl

The generation of magnesium salts as waste is a significant environmental concern.

Solvent and Reagent Choice: Grignard reactions are typically conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are flammable and pose safety risks. gelest.comquora.com The preparation of the Grignard reagent itself involves the use of metallic magnesium and an aryl halide, often p-bromotoluene.

In recent years, efforts have been made to develop greener alternatives for Grignard-type reactions. These include the use of alternative solvents with lower environmental impact and the development of solvent-free methods. nih.govgoogle.com For example, mechanochemical synthesis of Grignard reagents in a ball mill has been reported, which can be performed in air and without the need for bulk solvents. nih.gov

Alternative Synthetic Routes: The "direct process" (Müller-Rochow process) is a more atom-economical and greener alternative for the synthesis of some organochlorosilanes, although it is primarily used for methylchlorosilanes. acs.orgresearchgate.net This process involves the direct reaction of an organic halide with silicon metal in the presence of a copper catalyst. Adapting this process for the synthesis of this compound could offer a more sustainable route.

Another potential green approach is the direct C-H activation and silylation of toluene (B28343) with a suitable chlorosilane, which would eliminate the need for pre-functionalized arenes like p-bromotoluene and the use of magnesium.

The following table provides a comparative overview of a traditional Grignard synthesis with potential greener alternatives based on green chemistry principles:

| Green Chemistry Principle | Traditional Grignard Synthesis | Potential Greener Approaches |

| Prevention | Generates stoichiometric magnesium salt waste. | Catalytic routes that minimize byproduct formation. |

| Atom Economy | Moderate due to MgBrCl byproduct. | High (e.g., direct C-H silylation). |

| Less Hazardous Chemical Syntheses | Uses flammable ether solvents. | Use of greener solvents or solvent-free conditions (mechanochemistry). nih.gov |

| Designing Safer Chemicals | The product itself is corrosive. | Focus on producing less hazardous derivatives if possible. |

| Safer Solvents and Auxiliaries | Diethyl ether, THF. | Exploration of ionic liquids, supercritical fluids, or bio-based solvents. |

| Design for Energy Efficiency | Often requires heating (reflux). | Reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Toluene is derived from petroleum. | Exploration of bio-derived aromatic feedstocks. |

| Reduce Derivatives | Requires pre-functionalization of toluene to p-bromotoluene. | Direct C-H functionalization of toluene. |

| Catalysis | Stoichiometric use of magnesium. | Use of catalytic amounts of transition metals. |

By embracing these principles, the synthesis of this compound can be moved towards more sustainable and environmentally responsible practices.

Fundamental Reaction Mechanisms of P Tolylmethyldichlorosilane

Silicon-Center Reactivity

The silicon atom in p-Tolylmethyldichlorosilane (B103611) is bonded to two electronegative chlorine atoms, rendering it highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for its most common and synthetically useful transformations.

Nucleophilic substitution at a silicon center is a fundamental reaction for organosilicon compounds. libretexts.org While analogous to the well-known SN2 reaction at carbon, the mechanism at a silicon center (SN2-Si) exhibits significant differences due to the unique properties of silicon. libretexts.orgnih.gov

Unlike the SN2 reaction at carbon, which proceeds through a single high-energy transition state, the SN2-Si reaction often involves the formation of a stable, pentacoordinate intermediate, known as a transition complex. nih.govresearchgate.net This mechanistic distinction arises from silicon's larger atomic size and the availability of d-orbitals, which can accommodate the incoming nucleophile to form a lower-energy intermediate. The nature of the reaction barrier is primarily steric, but it can be influenced by electronic factors. nih.govresearchgate.net As the steric bulk of the substituents on the silicon atom increases, the reaction mechanism can shift from a single-well potential energy surface (with a stable intermediate) to a double-well surface that more closely resembles the classic SN2 reaction at carbon. nih.govresearchgate.net

For this compound, a typical SN2-Si reaction involves the attack of a nucleophile (Nu-) on the silicon atom, leading to the displacement of a chloride leaving group. This process occurs sequentially for both chlorine atoms.

General Reaction Scheme:

p-CH3C6H4(CH3)SiCl2 + Nu- → p-CH3C6H4(CH3)Si(Nu)Cl + Cl-

p-CH3C6H4(CH3)Si(Nu)Cl + Nu- → p-CH3C6H4(CH3)Si(Nu)2 + Cl-

| Feature | SN2 at Carbon (SN2@C) | SN2 at Silicon (SN2@Si) |

|---|---|---|

| Intermediate/Transition State | Proceeds via a single, high-energy trigonal bipyramidal transition state. | Often proceeds via a more stable pentacoordinate trigonal bipyramidal intermediate (transition complex). nih.govresearchgate.net |

| Potential Energy Surface | Typically a double-well profile with a central energy barrier. nih.govresearchgate.net | Often a single-well or triple-well profile, indicating a more stable intermediate state. nih.govresearchgate.net |

| Key Influencing Factors | Steric hindrance around the carbon atom is a dominant factor. | Reaction barrier is primarily steric but can be modulated by electronic factors. nih.govresearchgate.net The larger size of silicon reduces steric repulsion. |

| Stereochemistry | Inversion of configuration (Walden inversion). | Can proceed with either inversion or retention of configuration, depending on the nucleophile and leaving group. |

The reaction of this compound with water is a cornerstone of its chemistry, leading to the formation of polysiloxanes. This process occurs in two main stages: hydrolysis followed by condensation.

Hydrolysis: The initial and rapid step is the hydrolysis of the two silicon-chlorine bonds. Each Si-Cl bond reacts with a water molecule in a nucleophilic substitution reaction to form a silanol (B1196071) group (Si-OH), with hydrogen chloride (HCl) as a byproduct. libretexts.org The product of this initial stage is p-Tolyl(methyl)silanediol.

p-CH3C6H4(CH3)SiCl2 + 2H2O → p-CH3C6H4(CH3)Si(OH)2 + 2HCl

Condensation: The resulting silanediol (B1258837) is unstable and readily undergoes intermolecular condensation. A hydroxyl group from one molecule reacts with a hydroxyl group from another, eliminating a molecule of water to form a stable silicon-oxygen-silicon (siloxane) bond. This polymerization can continue, leading to the formation of linear polymers, cyclic oligomers, or complex cross-linked networks.

n [p-CH3C6H4(CH3)Si(OH)2] → [-Si(p-CH3C6H4)(CH3)-O-]n + nH2O

The gradual introduction of water to the dichlorosilane (B8785471) promotes polymerization, as a chlorosilane is more likely to react with a neighboring silanol than with scarce water molecules. libretexts.org

| Stage | Reactants | Products | Mechanism |

|---|---|---|---|

| Hydrolysis | This compound, Water | p-Tolyl(methyl)silanediol, Hydrogen Chloride | Nucleophilic substitution of chloride ions by hydroxide (B78521) groups. |

| Condensation | p-Tolyl(methyl)silanediol molecules | Polytolylmethylsiloxane, Water | Intermolecular dehydration reaction between silanol groups to form siloxane bonds. |

Similar to hydrolysis, this compound reacts readily with other protic solvents, most notably alcohols (ROH). This reaction, often termed alcoholysis, is another example of nucleophilic substitution at the silicon center. The oxygen atom of the alcohol acts as the nucleophile, displacing the chloride ions to form alkoxysilanes.

The reaction typically produces one mole of hydrogen chloride for each mole of alcohol that reacts. libretexts.org To prevent the buildup of corrosive HCl, a weak base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine), is often added to the reaction mixture to act as a scavenger for the acid. libretexts.org

General Reaction Scheme with Alcohol (ROH): p-CH3C6H4(CH3)SiCl2 + 2ROH → p-CH3C6H4(CH3)Si(OR)2 + 2HCl

Protic solvents can stabilize the charged intermediates and leaving groups involved in nucleophilic substitution, thereby facilitating the reaction. youtube.comkhanacademy.org

Aromatic Moiety Reactivity

The p-tolyl group of the molecule is an aromatic ring, which can undergo electrophilic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the two substituents already present on the ring: the methyl group (-CH3) and the dichloromethylsilyl group (-Si(CH3)Cl2).

Electrophilic aromatic substitution (EAS) proceeds via a two-step mechanism: initial attack by an electrophile (E+) on the aromatic π-system to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. minia.edu.egmasterorganicchemistry.com The rate and orientation of this attack are dictated by the substituents on the ring.

Methyl Group (-CH3): The methyl group is an activating substituent. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself.

Dichloromethylsilyl Group (-Si(CH3)Cl2): The directing effect of silyl (B83357) groups can be complex. Generally, silicon is less electronegative than carbon and can donate electron density via hyperconjugation or σ-π conjugation, suggesting it can act as an ortho, para-director. However, the presence of two electronegative chlorine atoms on the silicon will have a strong electron-withdrawing inductive effect, which would deactivate the ring.

In this compound, the methyl and silyl groups are in a para relationship. The incoming electrophile will be directed to the positions that are ortho to the activating methyl group (positions 2 and 6) and meta to the silyl group. This directing influence is reinforced if the silyl group is also considered ortho, para-directing, as the positions ortho to the methyl group are also ortho to the silyl group. Therefore, electrophilic substitution is strongly favored at the positions ortho to the methyl group.

| Substituent | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|

| -CH3 (Methyl) | Electron-donating (Inductive) | Activating | Ortho, Para |

| -Si(CH3)Cl2 (Dichloromethylsilyl) | Electron-withdrawing (Inductive due to Cl), potentially donating (σ-π conjugation) | Likely Deactivating overall | Ortho, Para (from Si), but subject to strong inductive effects |

Examples of EAS reactions include nitration (using HNO3/H2SO4) and halogenation (using Br2/FeBr3), which would yield 2-nitro-4-(methyldichlorosilyl)toluene and 2-bromo-4-(methyldichlorosilyl)toluene, respectively.

The methyl group attached to the aromatic ring (the benzylic position) is susceptible to free-radical reactions, particularly halogenation. This allows for functionalization of the side chain without affecting the aromatic ring or the silicon center, provided appropriate reaction conditions are used.

A common method for benzylic halogenation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light. This reaction proceeds via a free-radical chain mechanism to replace a hydrogen atom on the methyl group with a bromine atom.

Reaction Scheme: p-CH3C6H4(CH3)SiCl2 + NBS → p-(BrCH2)C6H4(CH3)SiCl2 + Succinimide

The resulting benzylic bromide is a versatile synthetic intermediate, which can be converted into other functional groups through nucleophilic substitution reactions at the benzylic carbon.

Catalytic Reaction Mechanisms Involving this compound

Catalytic processes are crucial for the controlled functionalization of organosilanes. For this compound, these reactions would primarily involve the activation of the silicon-chlorine (Si-Cl) bonds, which are strong and require catalytic intervention for efficient transformation.

Transition metal catalysis offers a powerful method for forming new silicon-carbon and silicon-heteroatom bonds from chlorosilanes. researchgate.net The cross-coupling of chlorosilanes, including aryldichlorosilanes, is a key strategy for synthesizing more complex organosilanes. researchgate.net

Commonly employed catalysts are based on palladium and nickel complexes. researchgate.net The general catalytic cycle for a cross-coupling reaction, for instance with an organometallic reagent like a Grignard reagent (R'-MgX), would likely proceed through the following key steps:

Oxidative Addition : The low-valent transition metal complex (e.g., Pd(0)) undergoes oxidative addition into the Si-Cl bond of this compound. This is a critical and often rate-determining step, given the high strength of the Si-Cl bond (around 113 kcal/mol). researchgate.net

Transmetalation : The organometallic reagent (R'-MgX) transfers its organic group to the palladium center, displacing the chloride and forming a new silicon-palladium-carbon intermediate.

Reductive Elimination : The final step involves the reductive elimination of the desired product, where a new Si-C bond is formed, and the palladium catalyst is regenerated in its active low-valent state, allowing it to re-enter the catalytic cycle.

Electron-rich ligands on the metal center are often required to facilitate the challenging oxidative addition step. researchgate.net Nickel-catalyzed cross-coupling reactions with organoaluminum reagents have also been shown to be effective for dichlorosilanes. researchgate.net

Table 1: Key Steps in Transition Metal-Catalyzed Cross-Coupling of this compound (Hypothetical)

| Step | Description | Reactants | Intermediates | Products |

| Oxidative Addition | The active metal catalyst inserts into the Si-Cl bond. | p-Tolyl(CH₃)SiCl₂, Pd(0)Lₙ | p-Tolyl(CH₃)ClSi-Pd(II)Lₙ-Cl | - |

| Transmetalation | An organometallic reagent transfers an organic group to the metal center. | Intermediate, R'-MgX | p-Tolyl(CH₃)ClSi-Pd(II)Lₙ-R' | MgXCl |

| Reductive Elimination | The desired product is formed, regenerating the catalyst. | Intermediate | - | p-Tolyl(CH₃)Si(Cl)R', Pd(0)Lₙ |

The elucidation of reaction mechanisms for organosilanes often relies on a combination of experimental and computational methods. For catalytic reactions involving compounds like this compound, identifying the transient intermediates is key to understanding the reaction pathway.

Theoretical studies, particularly Density Functional Theory (DFT) calculations, are powerful tools for mapping the potential energy surfaces of these reactions. mdpi.com Such calculations can help elucidate the mechanism of Si-Cl bond activation, which can occur via pathways like a direct oxidative addition or an Sₙ2-type mechanism. researchgate.net For related palladium-catalyzed reactions, zwitterionic π-allenyl palladium species have been identified as key intermediates in certain cycloaddition reactions. mdpi.com

Experimentally, the presence of specific intermediates can sometimes be inferred through trapping experiments or by observing the outcomes of reactions with specially designed substrates. For example, the use of a cyclopropyl-substituted substrate that does not undergo ring-opening can suggest an ionic reaction mechanism rather than one involving radical intermediates. researchgate.net

Radical-Mediated Transformations

Silyl radicals are highly reactive intermediates that can be generated from various organosilane precursors, including silyl halides. researchgate.net These silicon-centered radicals are pivotal in transformations like hydrosilylation and reduction processes. researchgate.net

The generation of a silyl radical from this compound would likely involve the homolytic cleavage of a Si-Cl bond. This can be initiated under photoredox catalysis conditions. nih.govchemrxiv.org In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can induce a single-electron transfer (SET) to or from the organosilane, leading to the formation of a radical ion that subsequently fragments to produce the silyl radical.

Once formed, the p-tolyl(methyl)chlorosilyl radical can participate in various reactions:

Addition to π-Systems : Silyl radicals readily add to unsaturated bonds in alkenes and alkynes. researchgate.net This initiates a cascade that can be used to form new C-C and C-Si bonds.

Atom Abstraction : They can abstract atoms from other molecules. For instance, silyl radicals can abstract a chlorine atom from sulfonyl chlorides to generate sulfonyl radicals. researchgate.net

Radical-Radical Coupling : Direct cross-coupling between a silyl radical and another radical species, such as an α-amino alkyl radical, can form a new bond under photoredox conditions. nih.gov

Kinetic and Thermodynamic Aspects of Reactions

The thermal decomposition of dichlorosilane has been studied, revealing high activation energies, consistent with the strength of the bonds involved. buffalo.edu Kinetic studies on the thermal decomposition of SiH₂Cl₂ in various reactors show that the conversion increases with temperature, with principal products being hydrogen, trichlorosilane, and tetrachlorosilane. The effective activation energy for this process was determined to be approximately 180 ± 12 kJ/mol. osti.gov

Catalytic dismutation (or disproportionation) is another important reaction class for chlorosilanes. This process involves the redistribution of substituents around the silicon center. For dichlorosilane, this can lead to the formation of monochlorosilane and trichlorosilane. nih.govmdpi.com The kinetics of these reactions can be modeled using systems of kinetic equations to calculate reaction rate constants from experimental data. mdpi.comresearchgate.net Thermodynamic and kinetic analyses of dichlorosilane disproportionation have shown that factors like temperature, pressure, and feed rate significantly influence the yield of products like monochlorosilane. nih.gov For instance, at a feed rate of 0.2 kg/h , the maximum yield of monochlorosilane was achieved at 323.15 K and 0.3 MPa. nih.gov

Ab initio calculations and transition state theory are also employed to determine reaction pathways and evaluate rate coefficients for gas-phase reactions of dichlorosilane systems. nasa.gov These computational studies help predict reaction barriers and pre-exponential factors, contributing to a more complete understanding of the reaction kinetics. buffalo.edu

Table 2: Kinetic and Thermodynamic Parameters for Reactions of Related Dichlorosilanes

| Reaction Type | Compound | Parameter | Value | Reference |

| Thermal Decomposition | SiH₂Cl₂ | Activation Energy (Eₐ) | 180 ± 12 kJ/mol | osti.gov |

| Catalytic Disproportionation | SiH₂Cl₂ | Optimal Temperature | 323.15 K | nih.gov |

| Catalytic Disproportionation | SiH₂Cl₂ | Optimal Pressure | 0.3 MPa | nih.gov |

Derivatization and Polymeric Transformations of P Tolylmethyldichlorosilane

Formation of Organosilicon Polymers and Oligomers

The silicon-chlorine bonds in p-Tolylmethyldichlorosilane (B103611) are the primary sites for polymerization reactions, which typically proceed through hydrolysis and subsequent condensation to form a stable siloxane backbone.

This compound is a key intermediate in the synthesis of specialized silicone polymers, specifically polysiloxanes. The conventional industrial route for creating polysiloxanes begins with the hydrolysis of dichlorosilane (B8785471) monomers. rsc.orgresearchgate.net In this process, the two chlorine atoms on the this compound molecule react with water to form a highly reactive intermediate, p-tolyl(methyl)silanediol.

This silanediol (B1258837) intermediate is unstable and readily undergoes condensation polymerization. youtube.com During condensation, the hydroxyl (-OH) groups of adjacent silanediol molecules react with each other, eliminating a molecule of water and forming a stable silicon-oxygen-silicon (Si-O-Si) linkage, which constitutes the backbone of the resulting polysiloxane. nih.gov The process can yield a mixture of linear polymer chains and cyclic oligomers, with the distribution of products being highly dependent on the reaction conditions. researchgate.net

Silsesquioxanes are a class of organosilicon compounds characterized by a cage-like or ladder-type structure with the general formula [RSiO₃/₂]n. wikipedia.orgresearchgate.net The formation of these three-dimensional structures requires that each silicon atom be bonded to three oxygen atoms, which necessitates the use of trifunctional precursors, typically organotrichlorosilanes (RSiCl₃). wikipedia.orgiipseries.org

This compound is a difunctional monomer (R'R''SiCl₂), meaning it has two reactive sites. Consequently, its hydrolysis and condensation primarily lead to the formation of linear chains or cyclic structures rather than the highly branched networks of silsesquioxanes. researchgate.net However, this compound can be incorporated into silsesquioxane-based materials as a co-monomer. By conducting a co-hydrolysis and co-condensation reaction with a trifunctional silane (B1218182) (e.g., phenyltrichlorosilane), the p-tolyl(methyl)silyl group can be integrated into the resulting polysilsesquioxane (PSQ) network, thereby modifying its physical and chemical properties. researchgate.netmdpi.com

The direct pathway to forming polysiloxanes from this compound is through a hydrolytic polycondensation reaction. researchgate.net This process unfolds in two fundamental steps:

Hydrolysis: The Si-Cl bonds are rapidly hydrolyzed upon contact with water, replacing the chlorine atoms with hydroxyl groups to form p-tolyl(methyl)silanediol. This reaction also produces hydrochloric acid (HCl) as a byproduct, which can catalyze the subsequent condensation step. unm.edunih.gov

p-CH₃C₆H₄CH₂(CH₃)SiCl₂ + 2H₂O → p-CH₃C₆H₄CH₂(CH₃)Si(OH)₂ + 2HCl

Condensation: The newly formed silanol (B1196071) groups are highly reactive and condense to form siloxane bonds. This can occur through intermolecular reactions, leading to the growth of linear polymer chains, or through intramolecular (back-biting) reactions, which result in the formation of cyclic polysiloxanes. researchgate.net

n [p-CH₃C₆H₄CH₂(CH₃)Si(OH)₂] → [-Si(CH₃)(CH₂C₆H₄CH₃)-O-]n + nH₂O

The kinetics of these reactions are influenced by factors such as pH, water-to-silane ratio, temperature, and the solvent used. mdpi.com For instance, the hydrolysis of related compounds like phenyltrichlorosilane is catalyzed by the in-situ formation of HCl. nih.gov

| Parameter | Effect on Polymer Structure | Typical Conditions |

|---|---|---|

| Water/Silane Ratio | A high water concentration can favor hydrolysis but may also dilute the silanol intermediate, influencing condensation rates. Stoichiometric ratios are calculated based on the two hydrolyzable Cl groups. mdpi.com | Molar ratio ≥ 2:1 (H₂O:Silane) |

| Catalyst/pH | The reaction is often auto-catalyzed by the HCl produced. Both acid and base catalysis can be used to control the rates of hydrolysis and condensation. unm.edu | Acidic (from HCl byproduct) or addition of external acid/base catalyst. |

| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation, potentially affecting the molecular weight and structure of the final polymer. | Typically performed at low to ambient temperatures to control the reaction rate. |

| Solvent | A solvent is used to manage the reaction medium's polarity and solubility of reactants and products, which can influence whether linear or cyclic species are favored. mdpi.com | Aprotic solvents like acetone or toluene (B28343). nih.govresearchgate.net |

While direct polycondensation can produce a broad distribution of molecular weights, controlled polymerization techniques can be employed to synthesize well-defined polysiloxanes with precise chain lengths and low polydispersity. researchgate.net For polysiloxanes, the most relevant method is anionic ring-opening polymerization (ROP). rsc.org

This process would involve a two-step approach starting from this compound:

First, the monomer is subjected to hydrolysis and condensation under conditions that favor the formation of cyclic oligomers, such as p-tolyl(methyl)cyclotrisiloxane or tetrasiloxane.

These purified cyclic monomers can then be polymerized using an anionic initiator (e.g., organolithium compounds) in a controlled, living manner. researchgate.netrsc.org This allows for the synthesis of linear polysiloxanes with predictable molecular weights and narrow molecular weight distributions (Đ ≈ 1.03–1.16). researchgate.net

| Technique | Mechanism | Control over Polymer Architecture | Typical Polydispersity (Đ) |

|---|---|---|---|

| Hydrolytic Polycondensation | Step-growth polymerization of silanol intermediates. | Low; produces a mixture of linear and cyclic polymers with a broad molecular weight distribution. | High (>2.0) |

| Anionic Ring-Opening Polymerization (ROP) | Chain-growth polymerization of cyclic siloxane monomers. | High; allows for precise control of molecular weight, block copolymers, and end-group functionality. rsc.org | Low (1.03 - 1.16) researchgate.net |

Synthesis of Functionalized Silane Derivatives

Beyond polymerization, this compound can be used to synthesize discrete, functionalized silane molecules through reactions that form new carbon-silicon bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have been adapted for C-Si bond formation. sigmaaldrich.comyoutube.com While organochlorosilanes are typically not used directly in these catalytic cycles, they can be converted into more suitable precursors. A practical route involves the initial hydrolysis of this compound to its corresponding silanediol, p-tolyl(methyl)silanediol.

This organosilanol derivative can then participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates. nih.gov In this type of reaction, the silanol is activated, often by a base, to form a silanolate, which then undergoes transmetalation with the palladium(II) center. nih.gov This step transfers the organosilyl group to the palladium catalyst, which then reductively eliminates to form the new C-Si bond and regenerate the palladium(0) catalyst.

| Step | Description | Reactants | Key Intermediate |

|---|---|---|---|

| 1. Precursor Synthesis | Hydrolysis of the dichlorosilane to a more reactive organosilanol. | This compound, Water | p-Tolyl(methyl)silanediol |

| 2. Oxidative Addition | The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond. youtube.com | Pd(0) catalyst, Aryl Halide (e.g., 4-Iodoanisole) | Ar-Pd(II)-X complex |

| 3. Transmetalation | The organosilyl group from the activated silanol displaces the halide on the palladium complex. nih.gov | Ar-Pd(II)-X, Activated Silanol, Base (e.g., KOSiMe₃) | Ar-Pd(II)-Si(OH)(CH₃)(R) complex |

| 4. Reductive Elimination | The aryl and silyl (B83357) groups couple, forming the final product and regenerating the Pd(0) catalyst. youtube.com | Ar-Pd(II)-Si(OH)(CH₃)(R) | Ar-Si(OH)(CH₃)(R) and Pd(0) |

R represents the p-tolyl(methyl) group.

This strategy enables the covalent linking of the p-tolyl(methyl)silyl moiety to various aromatic systems, creating complex functionalized silane derivatives that are not easily accessible through other synthetic routes.

Silicon-Halogen Bond Transformations

The reactivity of this compound is largely dictated by the presence of two silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic substitution, making the compound a versatile precursor for the synthesis of a wide array of organosilicon derivatives. The transformations of these Si-Cl bonds are fundamental to the derivatization of this compound.

One of the most common transformations involves the reaction with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions proceed via nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic silicon atom, leading to the displacement of the chloride ion and the formation of a new silicon-carbon bond. The stepwise replacement of the two chlorine atoms allows for the introduction of one or two new organic substituents. For instance, reaction with one equivalent of a Grignard reagent can yield a mono-substituted product, p-tolyl(methyl)(R)chlorosilane, which can be isolated or further reacted. The use of excess Grignard reagent typically leads to the disubstituted product, p-tolyl(methyl)(R)₂silane. The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for stabilizing the Grignar reagent and facilitating the reaction.

Another significant transformation of the Si-Cl bonds is their reaction with nucleophiles containing heteroatoms, such as water, alcohols, and amines. Hydrolysis of this compound, the reaction with water, leads to the replacement of the chlorine atoms with hydroxyl groups, forming a silanediol intermediate, p-tolyl(methyl)silanediol. These silanols are often unstable and readily undergo condensation reactions, where two hydroxyl groups react to form a siloxane bond (Si-O-Si) and eliminate a molecule of water. This process can lead to the formation of linear or cyclic polysiloxanes.

Similarly, alcoholysis, the reaction with alcohols (ROH), results in the formation of alkoxysilanes, p-tolyl(methyl)dialkoxysilane, with the elimination of hydrogen chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The resulting alkoxysilanes are valuable intermediates in sol-gel processes and as coupling agents.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles, illustrating the versatility of Si-Cl bond transformations.

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Organometallic | R-MgX (Grignard) | p-Tolyl-Si(CH₃)(R)₂ | Di-substituted Silane |

| Organometallic | R-Li (Organolithium) | p-Tolyl-Si(CH₃)(R)₂ | Di-substituted Silane |

| Water | H₂O | -(p-Tolyl-Si(CH₃)-O)-n | Poly(p-tolyl)methylsiloxane |

| Alcohol | R'OH | p-Tolyl-Si(CH₃)(OR')₂ | Dialkoxysilane |

Chiral Organosilicon Derivatives

The synthesis of chiral organosilicon compounds, where the silicon atom is the stereogenic center, is a field of growing interest due to their potential applications in asymmetric synthesis and materials science. This compound can serve as a prochiral starting material for the preparation of such chiral derivatives. The two chlorine atoms on the silicon are chemically equivalent, but their sequential replacement with two different substituents can lead to the formation of a chiral center at the silicon atom.

One strategy to achieve this involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of a subsequent reaction. For instance, this compound can be reacted with a chiral alcohol, such as (-)-menthol, to form a diastereomeric mixture of alkoxychlorosilanes. These diastereomers can potentially be separated, and subsequent nucleophilic substitution of the remaining chlorine atom with a different group would lead to the formation of an enantiomerically enriched silicon compound after removal of the chiral auxiliary.

Another approach is the asymmetric reduction of a related prochiral silane derivative. For example, if one of the chlorine atoms in this compound is replaced by a hydride using a selective reducing agent, the resulting p-tolyl(methyl)chlorosilane can be further functionalized. Subsequent asymmetric reduction of a derivative, for instance, a corresponding ketone analogue where a carbonyl group is attached to the silicon, could be achieved using chiral reducing agents, leading to a chiral silane.

Furthermore, the development of catalytic asymmetric methods provides a more direct route to chiral silanes. While specific examples utilizing this compound are not extensively documented, general methodologies for the asymmetric synthesis of chiral silanes can be applied. These methods often involve the use of transition metal catalysts with chiral ligands to control the stereoselectivity of the reaction. For example, a hydrosilylation reaction of an unsaturated substrate with a hydrosilane derived from this compound, catalyzed by a chiral rhodium or iridium complex, could potentially lead to the formation of a chiral organosilicon product.

The table below outlines potential strategies for the synthesis of chiral organosilicon derivatives starting from this compound.

| Strategy | Description | Key Intermediate/Reagent | Expected Outcome |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective substitution. | Chiral alcohols (e.g., (-)-menthol) | Enantiomerically enriched silane after auxiliary removal. |

| Asymmetric Reduction | Stereoselective reduction of a prochiral derivative. | Chiral reducing agents (e.g., chiral boranes) | Enantiomerically enriched hydrosilane or alcohol derivative. |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to control the stereochemistry of a reaction. | Transition metal complexes with chiral ligands. | Enantiomerically enriched functionalized silane. |

Reactivity in Hybrid Material Precursor Synthesis

This compound serves as a valuable precursor in the synthesis of hybrid materials, which combine organic and inorganic components at the molecular level. Its bifunctional nature, with two reactive chlorine atoms, allows it to be incorporated into polymeric structures that can be further transformed into advanced materials.

Silazane-Derived Materials

Polysilazanes are polymers with a backbone consisting of alternating silicon and nitrogen atoms. They are important preceramic polymers, meaning they can be converted into ceramic materials upon pyrolysis. The synthesis of polysilazanes often involves the ammonolysis of chlorosilanes.

When this compound is reacted with ammonia (NH₃), the chlorine atoms are substituted by amino groups, forming a diamino silane intermediate, p-tolyl(methyl)diaminosilane. This intermediate is highly reactive and undergoes condensation, eliminating ammonia to form Si-N-Si linkages. This process leads to the formation of poly(p-tolyl)silazane, a polymer with a Si-N backbone and p-tolyl and methyl side groups attached to the silicon atoms.

The properties of the resulting polysilazane, such as its molecular weight, viscosity, and solubility, can be controlled by the reaction conditions, including the temperature, pressure, and the stoichiometry of the reactants. The presence of the p-tolyl group influences the solubility of the polymer in organic solvents and can affect the properties of the final ceramic material. These silazane-derived polymers can be processed into various forms, such as coatings, fibers, and matrices for composites, before being converted into ceramics.

The general reaction for the formation of poly(p-tolyl)silazane is depicted below:

n p-Tolyl-Si(CH₃)Cl₂ + 3n NH₃ → [-(p-Tolyl-Si(CH₃)-NH)-]n + 2n NH₄Cl

Polymer Pyrolysis to Ceramic Materials

The conversion of organosilicon polymers into ceramic materials through pyrolysis is a key application of preceramic polymers. Polymers derived from this compound, such as poly(p-tolyl)silazanes and poly(p-tolyl)methylsiloxanes, can be pyrolyzed at high temperatures in an inert or reactive atmosphere to yield ceramic materials with high thermal stability and mechanical strength.

During pyrolysis, the organic side groups (p-tolyl and methyl) are partially or completely cleaved off, and the polymer backbone undergoes complex rearrangement and crosslinking reactions. The composition of the final ceramic material depends on the chemical structure of the precursor polymer and the pyrolysis conditions (temperature, atmosphere, heating rate).

Pyrolysis of poly(p-tolyl)silazane in an inert atmosphere, such as nitrogen or argon, typically yields silicon carbonitride (SiCN) ceramics. The presence of both carbon (from the p-tolyl and methyl groups) and nitrogen in the precursor leads to the formation of this ternary ceramic. If the pyrolysis is carried out in an ammonia atmosphere, the carbon content can be reduced, leading to the formation of silicon nitride (Si₃N₄) rich ceramics.

Similarly, the pyrolysis of poly(p-tolyl)methylsiloxane yields silicon oxycarbide (SiOC) ceramics. The ceramic yield, which is the mass percentage of the polymer that is converted into ceramic, is an important parameter. High ceramic yields are desirable as they minimize shrinkage and the formation of defects during the pyrolysis process. scispace.comresearchgate.netsciopen.com The properties of the resulting ceramics, such as their density, hardness, and high-temperature stability, are influenced by the pyrolysis conditions and the composition of the precursor polymer.

The following table provides a summary of the expected ceramic products from the pyrolysis of polymers derived from this compound.

| Precursor Polymer | Pyrolysis Atmosphere | Primary Ceramic Product | Potential Applications |

| Poly(p-tolyl)silazane | Inert (N₂, Ar) | Silicon Carbonitride (SiCN) | High-temperature structural components, coatings |

| Poly(p-tolyl)silazane | Ammonia (NH₃) | Silicon Nitride (Si₃N₄) | Electronic substrates, cutting tools |

| Poly(p-tolyl)methylsiloxane | Inert (N₂, Ar) | Silicon Oxycarbide (SiOC) | Thermal insulation, catalyst supports |

Advanced Spectroscopic Characterization of P Tolylmethyldichlorosilane and Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of p-Tolylmethyldichlorosilane (B103611). By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, it is possible to map the complete atomic connectivity of the molecule.

High-Resolution ¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the tolyl group, the methyl protons of the tolyl group, and the methyl protons directly attached to the silicon atom.

The aromatic protons typically appear in the downfield region of the spectrum (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. chemistrysteps.com Because the methyl and methyldichlorosilyl substituents are para to each other, the aromatic ring exhibits symmetry, resulting in a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

The protons of the tolyl group's methyl (Ar-CH₃) are expected to resonate at approximately δ 2.3-2.5 ppm. The protons of the methyl group bonded to the silicon atom (Si-CH₃) are significantly shielded and appear further upfield, typically in the range of δ 0.5-1.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -CH₃) | ~7.2 | Doublet |

| Aromatic (ortho to -Si) | ~7.6 | Doublet |

| Tolyl -CH₃ | ~2.4 | Singlet |

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom produces a single peak. oregonstate.edu

The aromatic carbons exhibit signals in the δ 125-145 ppm region. The quaternary carbon attached to the silicon atom (C-Si) is expected to be the most downfield of the aromatic signals due to the influence of the silicon and chlorine atoms. The other quaternary carbon, attached to the methyl group, will also be distinct. The protonated aromatic carbons will appear as two separate signals due to the para substitution pattern.

The carbon of the tolyl methyl group (Ar-C H₃) typically resonates around δ 21 ppm. The carbon of the methyl group directly bonded to silicon (Si-C H₃) is found in the upfield region of the spectrum, usually between δ 0-10 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Si | 135-140 |

| Aromatic C-CH₃ | 140-145 |

| Aromatic C-H (ortho to -CH₃) | ~129 |

| Aromatic C-H (ortho to -Si) | ~134 |

| Tolyl -CH₃ | ~21 |

²⁹Si NMR Spectroscopy for Silicon Environment Elucidation

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique for directly probing the environment of the silicon atom. Although ²⁹Si has a low natural abundance (4.7%) and lower sensitivity compared to ¹H, it provides invaluable information about the substitution pattern on the silicon atom. researchgate.net The chemical shift range for ²⁹Si is broad, making it highly sensitive to the electronic environment. huji.ac.il

For organodichlorosilanes, the ²⁹Si chemical shift is influenced by the nature of the organic substituents. In this compound, the silicon atom is bonded to a methyl group, a tolyl group, and two chlorine atoms. The presence of two electronegative chlorine atoms shifts the resonance downfield. The expected chemical shift for this compound would be in the typical range for R(R')SiCl₂ compounds, generally observed between δ +10 and +35 ppm relative to tetramethylsilane (B1202638) (TMS). researchgate.net

Multi-dimensional NMR Techniques (e.g., COSY, HMBC, HSQC-DEPT)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). In this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons, confirming their connectivity within the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the proton signals for the aromatic C-H, tolyl -CH₃, and silicon -CH₃ groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). HMBC is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key correlations for this compound would include:

A cross-peak between the Si-CH₃ protons and the silicon-bound aromatic carbon (C-Si).

Correlations from the tolyl -CH₃ protons to the adjacent aromatic carbons.

Correlations from the aromatic protons to neighboring carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the types of chemical bonds present.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups within a molecule. The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its various structural components.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the two methyl groups, appearing just below 3000 cm⁻¹.

Aromatic C=C Stretching: A series of peaks in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.

Si-CH₃ Symmetric Deformation: A sharp, characteristic band around 1250 cm⁻¹. mdpi.com

Si-Aryl Stretching: A peak often observed near 1125 cm⁻¹.

Si-Cl Stretching: Strong, characteristic absorptions for the two Si-Cl bonds are expected in the 600-450 cm⁻¹ region. For dichlorosilanes, these often appear as an asymmetric and a symmetric stretch. gelest.com

Aromatic C-H Out-of-Plane Bending: The pattern of these bands in the 900-675 cm⁻¹ region is indicative of the substitution pattern on the aromatic ring. For a 1,4-(para)-disubstituted ring, a strong band is expected around 800-840 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Si-CH₃ Deformation | ~1250 | Strong |

| Si-Aryl Stretch | ~1125 | Medium-Strong |

| p-Substituted Ring Bend | 840-800 | Strong |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, offering a unique "fingerprint" based on its specific chemical bonds and symmetry. For this compound, the Raman spectrum is characterized by a series of distinct peaks corresponding to the vibrations of its functional groups.

Key vibrational modes for this compound include:

Aromatic C-H Stretching: The p-substituted tolyl group gives rise to strong vibrations typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl group attached to the silicon atom exhibits symmetric and asymmetric stretching modes, usually found between 2900 and 3000 cm⁻¹.

Aromatic Ring Vibrations: The characteristic in-plane C-C stretching vibrations of the benzene ring appear in the 1400-1650 cm⁻¹ range. The para-substitution pattern influences the intensity and position of these peaks.

Si-Cl Stretching: The silicon-chlorine bonds produce strong, characteristic Raman signals. Symmetric and asymmetric stretching vibrations for dichlorosilanes are typically located in the 450-600 cm⁻¹ region. These peaks are highly sensitive to the electronic environment of the silicon atom.

Si-C Stretching: The stretching vibration of the silicon-carbon bond (both Si-tolyl and Si-methyl) is expected in the 600-800 cm⁻¹ range.

Analysis of these Raman shifts provides confirmation of the molecular structure and can be used to monitor polymerization reactions, as the intensity of the Si-Cl bands would decrease upon hydrolysis and condensation. rsc.orgresearchgate.net

Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | p-Tolyl |

| Aliphatic C-H Stretch | 2900 - 3000 | Methyl |

| Aromatic C=C Stretch | 1400 - 1650 | p-Tolyl |

| Si-Cl Stretch | 450 - 600 | Dichlorosilyl |

| Si-C Stretch | 600 - 800 | Tolyl-Si, Methyl-Si |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), enabling the unambiguous determination of a compound's elemental formula. For this compound (C₈H₁₀Cl₂Si), the expected exact mass of the molecular ion [M]⁺ can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ²⁸Si).

HRMS is crucial for differentiating between compounds with the same nominal mass but different elemental compositions. Techniques like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry can be employed to analyze complex mixtures containing organosilicon compounds, such as the byproducts from dichlorosilane-based processes. osti.gov The high resolving power allows for the separation of isotopic peaks, confirming the presence of two chlorine atoms through the characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ pattern with an approximate ratio of 9:6:1, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound undergoes fragmentation, breaking apart in a predictable manner that reflects the compound's structure. The resulting mass spectrum displays a series of fragment ions, and their analysis helps to confirm the connectivity of the molecule.

The fragmentation of organosilicon compounds is often driven by the stability of silicon-containing cations. nih.gov For this compound, key fragmentation pathways are expected to include:

Loss of a Methyl Radical: Cleavage of the Si-CH₃ bond would result in a prominent peak at [M-15]⁺, corresponding to the [p-Tolyl-SiCl₂]⁺ ion.

Loss of a Chlorine Radical: The loss of a chlorine atom would generate an ion at [M-35]⁺, the [p-Tolyl(methyl)SiCl]⁺ cation.

Loss of the Tolyl Group: Cleavage of the Si-tolyl bond can lead to a fragment corresponding to the tolyl cation ([C₇H₇]⁺) at m/z 91, which is often a very stable and abundant ion (tropylium cation).

Formation of Silicon-Containing Ions: Rearrangements can lead to the formation of various tri-coordinated silicon ions. nih.gov

The analysis of these patterns, when compared with spectra of related compounds like dichloromethylsilane (B8780727), provides strong evidence for the molecular structure. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 204 (M⁺) | [C₈H₁₀Cl₂Si]⁺ | - |

| 189 | [C₇H₇Cl₂Si]⁺ | •CH₃ |

| 169 | [C₈H₁₀ClSi]⁺ | •Cl |

| 91 | [C₇H₇]⁺ | •CH₃SiCl₂ |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in solid-state materials, providing definitive information on molecular structure, conformation, and crystal packing.

For this compound, an SC-XRD analysis would reveal:

The exact Si-Cl, Si-C(methyl), and Si-C(tolyl) bond lengths and the C-Si-C and Cl-Si-Cl bond angles.

The orientation of the tolyl group relative to the silicon center.

The intermolecular packing arrangement in the crystal lattice, governed by van der Waals forces.

While a specific crystal structure for this compound is not publicly available, analysis of related p-tolyl-substituted siloxanes has been successfully performed using this technique, confirming its utility for this class of compounds. rsc.org

Table 3: Illustrative Crystallographic Data Obtainable from SC-XRD

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating lattice unit |

| Atomic Coordinates (x, y, z) | Position of each atom in the unit cell |

| Bond Lengths & Angles | Precise molecular geometry |

When this compound is used as a monomer to create polymeric materials, such as poly(p-tolyl)methylsilane, powder X-ray diffraction (PXRD) is a vital tool for characterizing the bulk material's solid-state properties. Unlike SC-XRD, PXRD is performed on a polycrystalline (powder) sample.

The resulting diffraction pattern provides information on:

Crystallinity: The presence of sharp diffraction peaks indicates crystalline domains within the polymer, while broad, diffuse halos are characteristic of amorphous material. PXRD allows for the quantification of the degree of crystallinity.

Phase Identification: The pattern serves as a fingerprint for a specific crystalline phase or polymorph.

Microstructure: The width of the diffraction peaks can be related to the average size of the crystallites within the polymer using the Scherrer equation.

For a polymer like poly(p-tolylsilane), PXRD would be used to assess how processing conditions affect its morphology (amorphous vs. semi-crystalline), which in turn influences its mechanical and optical properties. acs.org

Surface-Sensitive Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative elemental composition and chemical state information from the top 1-10 nanometers of a surface. semanticscholar.org For this compound and its derivatives, XPS is instrumental in verifying the elemental composition and determining the bonding environment of silicon, carbon, and chlorine, as well as any oxygen present due to hydrolysis and condensation reactions.

When analyzing a surface treated with this compound, the XPS survey scan would confirm the presence of Si, C, and Cl. High-resolution spectra of the core levels of these elements provide detailed chemical state information. The binding energies are sensitive to the local chemical environment of the atom.

Expected XPS Data for a Surface Modified with this compound:

The analysis of the Si 2p spectrum is particularly informative. For the intact this compound molecule, a single peak corresponding to silicon bonded to a methyl group, a p-tolyl group, and two chlorine atoms would be expected. Following hydrolysis and condensation to form a polysiloxane network, this peak will shift to a higher binding energy, characteristic of Si-O bonds. The presence of intermediate species, such as silanols (Si-OH), can also be identified by deconvolution of the Si 2p and O 1s spectra.

The C 1s spectrum can be deconvoluted to distinguish between the carbon atoms of the aromatic tolyl group and the methyl group. The Cl 2p spectrum will show a characteristic doublet (Cl 2p3/2 and Cl 2p1/2) for the covalently bonded chlorine. The disappearance of the Cl 2p signal is a clear indicator of the hydrolysis of the Si-Cl bonds.

Research Findings: Studies on analogous organochlorosilanes have shown that the Si 2p binding energy is highly sensitive to the number of chlorine and oxygen atoms attached to the silicon. For instance, the Si 2p3/2 peak for silicon in a CH₂-Si-O environment is found around 102.3 eV. mdpi.com For chlorinated species, the binding energy would be expected to be higher. The Cl 2p3/2 peak for C-Cl bonds is typically observed around 200.6 eV, and a similar region would be expected for Si-Cl bonds. harvard.edu The elemental composition derived from XPS can be used to determine the stoichiometry of the surface layer and assess the degree of hydrolysis and condensation.

Interactive Data Table: Expected Binding Energies in XPS Analysis

| Element | Core Level | Chemical State / Functional Group | Expected Binding Energy (eV) |

| Silicon | Si 2p | Si-C, Si-Ar, Si-Cl₂ | ~101-103 |

| Si-O-Si (Polysiloxane) | ~103-104 | ||

| Si-OH (Silanol) | ~102-103 | ||

| Carbon | C 1s | C-C/C-H (Aromatic/Aliphatic) | ~284.8 |

| C-Si | ~284.5 | ||

| Chlorine | Cl 2p | Si-Cl | ~200-201 |

| Oxygen | O 1s | Si-O-Si | ~532-533 |

| Si-OH | ~533-534 |

Note: These are representative values based on data for similar organosilicon compounds and may vary depending on the specific substrate and surface morphology.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another highly surface-sensitive technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a surface. lucideon.com It involves bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions. carleton.edu These ions are then analyzed based on their mass-to-charge ratio (m/z). ToF-SIMS is particularly valuable for identifying molecular fragments, thus offering a more detailed picture of the surface chemistry than XPS. materialinterface.com

For a surface functionalized with this compound, ToF-SIMS can identify the parent molecular ion (or its adducts) and characteristic fragment ions. This allows for unambiguous confirmation of the presence of the desired molecule on the surface.

Expected ToF-SIMS Fragmentation Patterns:

In the positive ion mode, characteristic fragments would include the tolyl group (C₇H₇⁺, m/z 91), the methylsilyl group (CH₃Si⁺, m/z 43), and larger fragments containing the silicon atom. In the negative ion mode, chloride ions (Cl⁻, m/z 35 and 37) would be prominent if the dichlorosilane (B8785471) is still present. After hydrolysis and formation of a polysiloxane network, characteristic repeating units of the polymer can be detected.

Research Findings: ToF-SIMS analysis of organosilanes on surfaces has demonstrated its ability to distinguish between different molecular structures and to probe the interface chemistry. mdpi.com For aromatic silanes, the fragmentation pattern is often dominated by the stable aromatic cations. The high mass resolution of ToF-SIMS allows for the separation of ions with the same nominal mass, aiding in the precise identification of molecular fragments. lucideon.com The technique is also capable of chemical imaging, which can reveal the spatial distribution of this compound or its derivatives on a surface.

Interactive Data Table: Expected Key Fragments in ToF-SIMS Analysis

| Ion Mode | Expected Fragment Ion | Chemical Formula | Expected m/z |

| Positive | Tolyl Cation | C₇H₇⁺ | 91.05 |

| Methylsilyl Cation | CH₃Si⁺ | 43.00 | |

| p-Tolylsilyl Cation | C₇H₇Si⁺ | 119.03 | |

| p-Tolyl(methyl)silyl Cation | C₈H₁₁Si⁺ | 135.06 | |

| Negative | Chloride Anion | Cl⁻ | 34.97, 36.97 |

| Siloxide Anions | [-(CH₃)(C₇H₇)SiO-]n | Varies |

Note: The m/z values are for the most abundant isotopes. The actual observed fragments and their relative intensities can be influenced by the substrate and the primary ion source used.

Advanced In-Situ Spectroscopic Studies (e.g., for reaction monitoring)

Advanced in-situ spectroscopic techniques are crucial for monitoring the chemical reactions of this compound in real-time. These methods provide valuable kinetic and mechanistic information that is not accessible through ex-situ surface analysis. A common and important reaction of this compound is its hydrolysis and subsequent condensation to form polysiloxanes.

Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR) is a powerful technique for in-situ monitoring of reactions at solid-liquid or solid-gas interfaces. acs.org By using an internal reflection element (IRE) coated with a suitable substrate (e.g., silica), the adsorption and reaction of this compound from a solution can be followed in real-time. tandfonline.comtaylorfrancis.com

Monitoring Hydrolysis and Condensation with In-Situ ATR-FTIR:

The hydrolysis of the Si-Cl bonds in this compound can be monitored by the disappearance of the Si-Cl vibrational bands and the appearance of bands associated with Si-OH (silanol) groups. The subsequent condensation of these silanol (B1196071) groups to form Si-O-Si (siloxane) linkages can be followed by the growth of the characteristic broad and strong Si-O-Si asymmetric stretching band.

Research Findings: In-situ ATR-FTIR studies on the hydrolysis of other chlorosilanes have successfully elucidated the reaction kinetics and the influence of reaction conditions such as water concentration and solvent. acs.orgnih.gov For example, the formation of an organosilane layer on a silica (B1680970) surface has been monitored by following the changes in the C-H and Si-O-H vibrational bands. tandfonline.com The appearance of a Si-O-Si absorption band provides direct evidence for the chain-polymerization of di-hydrolyzable silanes at the substrate/solution interface. taylorfrancis.com Similar approaches can be applied to this compound to optimize the conditions for surface modification or polymer synthesis. Other techniques such as Raman and Near-Infrared (NIR) spectroscopy have also been used for real-time monitoring of sol-gel reactions involving alkoxysilanes, providing complementary information on the hydrolysis and condensation processes. nih.govresearchgate.net

Interactive Data Table: Key Vibrational Bands for In-Situ ATR-FTIR Monitoring

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Change During Reaction |

| Si-Cl | Stretching | ~450-650 | Decrease/Disappearance |

| Si-OH (Silanol) | Stretching (non-H-bonded) | ~3600-3700 | Appearance, then decrease |

| Si-OH (Silanol) | Stretching (H-bonded) | ~3200-3400 | Appearance, then decrease |

| Si-O-Si (Siloxane) | Asymmetric Stretching | ~1000-1100 | Increase/Growth |

| C-H (Aromatic/Methyl) | Stretching | ~2800-3100 | Stable (Internal Standard) |

Computational Chemistry and Theoretical Modeling of P Tolylmethyldichlorosilane Systems

Molecular Modeling and Dynamics Simulations

While quantum methods excel at describing electronic properties, molecular modeling and dynamics simulations are used to explore the conformational landscape and time-dependent behavior of molecules.

The flexibility of p-Tolylmethyldichlorosilane (B103611) is primarily due to the rotation around its single bonds, specifically the Si-C(tolyl) and Si-C(methyl) bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.